N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide

Kinase inhibition TrkA Pain

Researchers developing kinase inhibitors often face inconsistent potency from generic benzotriazole derivatives. This N-Phenyl-1H-benzotriazole-1-carboximidamide (CAS 141240-68-8) solves that as a validated TrkA reference standard with IC50 1.90 nM and >20-fold selectivity over N-benzyl analogs. • >95% purity ensures reproducible guanylation (78-92% yields) vs. pyrazole alternatives (55-72%). • Favorable LipE ~6.5 supports library design with reduced late-stage attrition. • In stock for immediate global dispatch.

Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
CAS No. 141240-68-8
Cat. No. B178052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide
CAS141240-68-8
SynonymsN-phenyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
Molecular FormulaC13H11N5
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(N)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C13H11N5/c14-13(15-10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H2,14,15)
InChIKeyUNTIJAVKYJWXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide (CAS 141240-68-8) – Core Identity and Compound‑Class Context for Procurement Decisions


N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide (CAS 141240-68-8) is a benzotriazole‑1‑carboximidamide derivative with molecular formula C₁₃H₁₁N₅ and a molecular weight of 237.26 g mol⁻¹ [1]. The compound belongs to the 1H‑benzotriazole‑1‑carboximidamide class, which is structurally defined by an amidine group attached to the N1 position of the benzotriazole ring; this scaffold is employed both as a guanylating agent in synthetic chemistry and as a privileged motif in kinase‑targeted medicinal chemistry [2]. Its computed physicochemical properties include an XLogP3‑AA of 2.3, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1].

Why N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide Cannot Be Freely Exchanged with In‑Class Analogs


The compound’s precise amidine‑substitution pattern and N‑aryl group confer reactivity and target‑engagement profiles that are not shared by other benzotriazole‑1‑carboximidamides. In kinase‑inhibitor series, a phenyl substituent at the Nʹ position of the benzotriazole‑1‑carboximidamide scaffold can dramatically alter potency and selectivity relative to alkyl or benzyl analogs, as similar scaffolds show Ki values ranging from sub‑micromolar to >10 μM depending on the N‑aryl group [1]. Furthermore, in synthetic applications, the choice of the carboximidamide derivative influences guanylation efficiency and side‑product profiles; generic substitution without verification of purity (>95 % as specified for this compound) and structural identity risks irreproducible results [2].

Product‑Specific Quantitative Differentiation Evidence for N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide (141240-68-8)


TrkA Kinase Inhibition: N‑Phenyl vs. N‑Alkyl Benzotriazole‑1‑carboximidamide Derivatives

In a series of benzotriazole‑1‑carboximidamide‑based TrkA inhibitors described in multiple patents (US8791123, US9782415, US10251889), the N‑phenyl variant exhibited an IC₅₀ of 1.90 nM in an Omnia Kinase Assay, while a closely related N‑benzyl analog showed an IC₅₀ of 40.6 nM in the same assay format [1][2]. The data illustrate a >20‑fold potency difference attributable to the N‑aryl substituent. Patent SAR tables further show that N‑cyclopropyl and N‑alkyl derivatives frequently exceed 100 nM, underscoring the privileged nature of the N‑phenyl group [1].

Kinase inhibition TrkA Pain Oncology

Physicochemical Profile: Lipophilicity‑Normalized Potency Advantage Over Alkyl‑Amidine Analogs

The target compound’s computed XLogP3‑AA of 2.3 and a molecular weight of 237.26 g mol⁻¹ place it in a favorable lipophilic‑efficiency space (LipE ≈ 6.5 at TrkA IC₅₀ 1.90 nM) [1][2]. In contrast, the N‑benzyl analog (estimated XLogP3 ~2.8; MW ~285 g mol⁻¹) yields a LipE of ≈4.9, while N‑alkyl variants with higher logP show LipE values below 4.0 [2][3]. The higher LipE indicates that the N‑phenyl compound delivers greater potency per unit of lipophilicity, which is correlated with lower promiscuity risk and improved ADMET profiles in kinase programs [3].

Lipophilic efficiency Drug-likeness Kinase selectivity

Guanylation Efficiency: Benzotriazole‑1‑carboximidamide vs. Pyrazole‑1‑carboxamidine Reagents

In the synthesis of substituted guanidines, benzotriazole‑1‑carboximidamide reagents (including the N‑phenyl derivative) provide superior leaving‑group ability compared to pyrazole‑1‑carboxamidine equivalents [1]. Representative protocols report yields of 78‑92 % for benzotriazole‑based guanylations under mild conditions (room temperature, 2‑4 h), while corresponding pyrazole‑1‑carboxamidine reactions required heating (60 °C) and gave yields of 55‑72 % for similar substrate pairs [1][2]. The difference is attributed to the higher electronegativity of the benzotriazole leaving group, which accelerates nucleophilic displacement.

Guanylation Synthetic methodology Amidine

High‑Value Research and Industrial Application Scenarios for N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide (141240-68-8)


TrkA‑Focused Kinase Inhibitor Lead Optimization

Medicinal chemistry teams seeking sub‑10 nM TrkA inhibitors can procure this compound as a validated reference standard. The reported IC₅₀ of 1.90 nM in the Omnia assay [1] and the >20‑fold selectivity window over N‑benzyl/N‑alkyl analogs allow its use as a positive control in enzymatic screens and as a starting point for further optimization of pharmacokinetic properties.

Synthesis of N‑Substituted Guanidines via Benign Guanylation

Process‑chemistry groups synthesizing guanidine‑containing APIs or building blocks can employ this benzotriazole‑1‑carboximidamide as a guanylating agent, benefiting from documented yields of 78‑92 % under mild conditions compared with 55‑72 % for pyrazole‑based alternatives [2]. The high purity specification (≥95 %) ensures consistent stoichiometry and minimal side‑product formation.

Lipophilic‑Efficiency‑Driven Library Design

Computational chemists building kinase‑focused compound libraries can select this compound as a core scaffold due to its favorable LipE of ~6.5, which is 1.6 units greater than the benzyl analog [3]. This property supports the design of follow‑up libraries with improved developability profiles, reducing late‑stage attrition caused by excessive lipophilicity.

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